SF-1 antagonist-1
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Overview
Description
SF-1 antagonist-1 is a small molecule that inhibits the activity of the steroidogenic factor 1 (SF-1), a nuclear receptor and transcription factor essential for the development of the adrenal gland and gonads . This compound has shown potential as a targeted therapy for various cancers, including adrenocortical carcinoma and Leydig cell tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SF-1 antagonist-1 involves several steps, including the identification of initial hits through high-throughput screening and subsequent medicinal chemistry optimization . The compound OR-907S, a potent antagonist with limited metabolic stability, was identified and further optimized to develop OR-449, a more stable and effective antagonist .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
SF-1 antagonist-1 primarily undergoes reactions that affect its transcriptional activity. These reactions include binding to the ligand-binding domain of SF-1 and inhibiting its transcriptional activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include various organic solvents, catalysts, and reagents for high-throughput screening . The conditions for these reactions are typically optimized to achieve the desired potency and stability of the compound .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of SF-1 transcriptional activity, leading to the suppression of tumor cell proliferation .
Scientific Research Applications
SF-1 antagonist-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SF-1 in various biochemical pathways.
Biology: Investigated for its effects on the development and function of the adrenal gland and gonads.
Medicine: Explored as a potential targeted therapy for adrenocortical carcinoma and Leydig cell tumors.
Mechanism of Action
SF-1 antagonist-1 exerts its effects by binding to the ligand-binding domain of SF-1, inhibiting its transcriptional activity . This inhibition leads to the suppression of genes involved in tumor cell proliferation and survival . The molecular targets and pathways involved include the regulation of steroidogenic genes and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
OR-907S: A potent SF-1 antagonist with limited metabolic stability.
OR-449: A more stable and effective SF-1 antagonist developed from OR-907S.
Uniqueness
SF-1 antagonist-1 is unique in its ability to specifically inhibit SF-1 transcriptional activity, making it a promising candidate for targeted cancer therapy . Its high potency and stability set it apart from other similar compounds .
Properties
Molecular Formula |
C22H18F4N6O3 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[1-methyl-7-oxo-3-[4-(trifluoromethyl)anilino]pyrazolo[4,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C22H18F4N6O3/c1-31-19-18(20(30-31)29-13-5-3-12(4-6-13)22(24,25)26)27-11-32(21(19)34)10-17(33)28-14-7-8-16(35-2)15(23)9-14/h3-9,11H,10H2,1-2H3,(H,28,33)(H,29,30) |
InChI Key |
OMLYJNVWAHFFQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)NC3=CC=C(C=C3)C(F)(F)F)N=CN(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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